molecular formula C9H10N6S B12911868 N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88540-98-1

N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine

Cat. No.: B12911868
CAS No.: 88540-98-1
M. Wt: 234.28 g/mol
InChI Key: DQBLRFJCXKETJY-UHFFFAOYSA-N
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Description

1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine is a heterocyclic compound that features a thiadiazole ring fused with a guanidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the thiadiazole and guanidine groups imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminobenzonitrile with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the thiadiazole ring. The resulting intermediate is then reacted with guanidine to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions, often requiring catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: These compounds share the thiadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.

    Guanidine Derivatives: Compounds with the guanidine moiety but different ring structures or substituents, which can affect their reactivity and applications.

Uniqueness: The combination of the thiadiazole and guanidine groups in 1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine imparts unique properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole-2-amine
  • 1,3,4-Thiadiazole-2-thiol
  • Guanidine hydrochloride
  • N-Phenylguanidine

Biological Activity

N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine is a compound that belongs to the class of guanidine derivatives, which are known for their diverse biological activities. The thiadiazole moiety, in particular, has been associated with various pharmacological effects, including antimicrobial, anticonvulsant, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N6S\text{C}_9\text{H}_{10}\text{N}_6\text{S}

This structure features a guanidine core linked to a 1,3,4-thiadiazole ring substituted with an amino group on the phenyl ring.

Antimicrobial Activity

Studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In a study comparing various guanidine derivatives, this compound showed minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 mg/L against strains such as E. coli and Staphylococcus epidermidis .
CompoundBacterial StrainMIC (mg/L)
This compoundE. coli0.5
Staphylococcus epidermidis0.75
Klebsiella pneumoniae0.8

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored using various animal models. In particular:

  • Case Study : A series of thiadiazole derivatives were tested for their anticonvulsant activity using the maximal electroshock (MES) test. The presence of the thiadiazole ring in this compound was found to enhance its efficacy compared to other non-thiadiazole analogs .
CompoundTest ModelED50 (mg/kg)Efficacy (%)
This compoundMES3390

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Thiadiazole derivatives can inhibit key enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. This inhibition contributes to their anticonvulsant effects .
  • Antibacterial Mechanism : The guanidine core enhances membrane permeability in bacterial cells, leading to cell lysis and death .

Research Findings

Recent studies have focused on synthesizing new derivatives based on the thiadiazole framework to improve potency and reduce toxicity. For example:

  • SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications at the phenyl ring significantly influence the biological activity of these compounds. Substituents such as halogens or alkoxy groups have been found to enhance antibacterial efficacy .

Properties

CAS No.

88540-98-1

Molecular Formula

C9H10N6S

Molecular Weight

234.28 g/mol

IUPAC Name

2-[5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine

InChI

InChI=1S/C9H10N6S/c10-6-3-1-2-5(4-6)7-14-15-9(16-7)13-8(11)12/h1-4H,10H2,(H4,11,12,13,15)

InChI Key

DQBLRFJCXKETJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(S2)N=C(N)N

Origin of Product

United States

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